molecular formula C25H27N3O B4083866 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4083866
M. Wt: 385.5 g/mol
InChI Key: VHYQNWWYZQRRHI-UHFFFAOYSA-N
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Description

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a benzylamino group and a tert-butylphenyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with 4-tert-butylbenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinazolinone core to a dihydroquinazoline derivative.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon or Lewis acids. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazolinone derivatives, such as:

    2-(benzylamino)-6-methyl-7,8-dihydroquinazolin-5(6H)-one: This compound has a methyl group instead of a tert-butyl group, which may affect its biological activity and solubility.

    2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: The absence of the tert-butyl group may result in different steric and electronic properties, influencing its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the tert-butyl group, which can enhance its stability and lipophilicity, potentially leading to improved biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-25(2,3)20-11-9-18(10-12-20)19-13-22-21(23(29)14-19)16-27-24(28-22)26-15-17-7-5-4-6-8-17/h4-12,16,19H,13-15H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYQNWWYZQRRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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